3-(Dde-amino)-1-propanol

Vue d'ensemble

Description

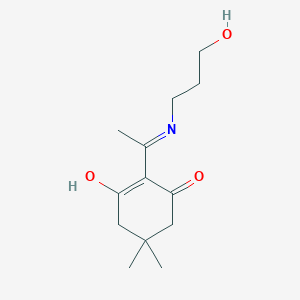

3-(Dde-amino)-1-propanol is a chemical compound commonly used in peptide synthesis. It is known for its role as a protecting group for amino acids, which helps to prevent unwanted reactions during the synthesis process. The Dde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is particularly useful due to its stability under basic conditions and its ability to be selectively removed by hydrazine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dde-amino)-1-propanol typically involves the reaction of 3-amino-1-propanol with a Dde-protecting reagent. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the amino group, allowing it to react with the Dde reagent. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Dde-amino)-1-propanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The Dde group can be selectively removed and replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Hydrazine in DMF is typically used to remove the Dde group selectively.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of deprotected amino alcohols.

Applications De Recherche Scientifique

3-(Dde-amino)-1-propanol has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex molecules.

Biology: Plays a role in the study of protein structure and function.

Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

Industry: Employed in the production of fine chemicals and biotechnological products.

Mécanisme D'action

The mechanism of action of 3-(Dde-amino)-1-propanol primarily involves its role as a protecting group in peptide synthesis. The Dde group protects the amino functionality during the synthesis process, preventing unwanted side reactions. The Dde group can be selectively removed by treatment with hydrazine, exposing the amino group for further reactions. This selective deprotection is crucial for the stepwise construction of peptides and other complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-amino acids: Another class of protecting groups used in peptide synthesis.

Boc-amino acids: Commonly used protecting groups that are removed under acidic conditions.

Cbz-amino acids: Protecting groups that are stable under basic conditions but can be removed by catalytic hydrogenation.

Uniqueness

3-(Dde-amino)-1-propanol is unique due to its stability under basic conditions and its selective removal by hydrazine. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is essential for the stepwise assembly of peptides.

Activité Biologique

3-(Dde-amino)-1-propanol, also known by its CAS number 227758-39-6, is a chemical compound primarily utilized in peptide synthesis. Its biological activity is significant due to its role as a protecting group for amino acids, which is essential in various biochemical applications. This article delves into the biological activity of this compound, discussing its biochemical properties, mechanisms of action, and applications based on recent research findings.

Overview of this compound

This compound contains a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group that provides stability under basic conditions while allowing selective removal through hydrazine treatment. This selectivity is crucial for achieving precise control in peptide synthesis processes.

Peptide Synthesis : The compound is integral to solid-phase peptide synthesis (SPPS), where it protects amino groups from undesired reactions. The selective deprotection mechanism allows for the formation of peptide bonds without affecting other protecting groups, thus facilitating the synthesis of complex peptides and proteins.

Cellular Effects : this compound influences cellular processes such as gene expression and metabolic pathways. Its role in peptide synthesis impacts protein production and function, affecting cellular signaling and metabolism.

The mechanism of action involves the interaction of this compound with various biomolecules:

- Binding and Protection : The compound binds to amino groups, protecting them from unwanted reactions during peptide synthesis.

- Selective Deprotection : Treatment with hydrazine cleaves the Dde group, allowing the amino group to participate in forming peptide bonds. This process is essential for synthesizing peptides with specific sequences and structures.

Research Findings

Recent studies have explored the biological activity and potential applications of this compound:

Temporal and Dosage Effects

The biological activity of this compound can vary with time and dosage:

- Temporal Stability : The compound remains stable under standard laboratory conditions but may degrade over extended periods or harsh environments. Long-term studies indicate consistent protective properties over time.

- Dosage Variability : In animal models, low doses effectively protect amino groups without adverse effects; however, high doses can lead to toxic effects disrupting cellular functions. Specific threshold concentrations maximize protective properties before toxicity occurs.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized extensively in peptide synthesis and other complex molecular constructions.

- Biology : Important for studying protein structures and functions.

- Medicine : Plays a role in developing therapeutic peptides and pharmaceuticals.

- Industry : Employed in producing fine chemicals and biotechnological products.

Propriétés

IUPAC Name |

3-hydroxy-2-[N-(3-hydroxypropyl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-9(14-5-4-6-15)12-10(16)7-13(2,3)8-11(12)17/h15-16H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXVKXPSILEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCO)C1=C(CC(CC1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.